molecular formula C10H10BrNO3 B2463488 5-bromo-2-(N-methylacetamido)benzoic acid CAS No. 860732-60-1

5-bromo-2-(N-methylacetamido)benzoic acid

Cat. No.: B2463488
CAS No.: 860732-60-1
M. Wt: 272.098
InChI Key: IYBABXFABMDIFH-UHFFFAOYSA-N
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Description

5-Bromo-2-(N-methylacetamido)benzoic acid: is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position and an N-methylacetamido group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the dropwise addition of liquid bromine to 2-methylbenzoic acid, followed by subsequent reactions to introduce the N-methylacetamido group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-2-(N-methylacetamido)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Amidation Reactions: The N-methylacetamido group can participate in various amidation reactions, forming new amide bonds with other compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Amidation: Reagents such as acyl chlorides or anhydrides are used to form new amide bonds. Reaction conditions may include the use of catalysts and controlled temperatures.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amine derivative.

    Amidation Reactions: Products include new amide derivatives with varying functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-2-(N-methylacetamido)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biological assays to understand its interactions with biological molecules.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-(N-methylacetamido)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the N-methylacetamido group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Bromo-2-methylbenzoic acid: Similar structure but lacks the N-methylacetamido group.

    5-Bromo-2-chlorobenzoic acid: Similar structure but has a chlorine atom instead of the N-methylacetamido group.

    5-Bromo-2-amino-benzoic acid: Similar structure but has an amino group instead of the N-methylacetamido group.

Uniqueness: 5-Bromo-2-(N-methylacetamido)benzoic acid is unique due to the presence of both the bromine atom and the N-methylacetamido group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and biological applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[acetyl(methyl)amino]-5-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12(2)9-4-3-7(11)5-8(9)10(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBABXFABMDIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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